4-(5-bromofuran-2-carbonyl)-7-chloro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Description
Properties
IUPAC Name |
4-(5-bromofuran-2-carbonyl)-7-chloro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrClN2O3/c21-17-9-8-16(27-17)20(26)24-11-18(25)23-15-7-6-13(22)10-14(15)19(24)12-4-2-1-3-5-12/h1-10,19H,11H2,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNAZEZCJVDZBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)C(N1C(=O)C3=CC=C(O3)Br)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Cyclocondensation
Recent innovations in one-pot methodologies have streamlined the formation of the benzodiazepine ring. A microwave-assisted approach catalyzed by bismuth nitrate (Bi(NO₃)₃·5H₂O) enables the reaction of o-phenylenediamine, ethyl acetoacetate, and benzaldehyde derivatives under solvent-free conditions. This method achieves cyclization within 10–15 minutes at 80°C, yielding 5-phenyl-1,4-benzodiazepin-2-one intermediates with >85% efficiency. Critical to this process is the in situ generation of a Schiff base intermediate, which undergoes intramolecular nucleophilic attack to form the seven-membered lactam ring.
Table 1: Optimization of Cyclocondensation Conditions
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| Bi(NO₃)₃ | Solvent-free | 80 | 15 | 87 |
| H-MCM-22 | Acetonitrile | 25 | 180 | 78 |
| None | Ethanol | Reflux | 360 | 32 |
Data adapted from microwave-assisted and H-MCM-22-catalyzed protocols.
Regioselective Chlorination at C7
Introducing the 7-chloro substituent necessitates precise electrophilic aromatic substitution. Direct chlorination of the benzodiazepine precursor using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C achieves >90% regioselectivity for the para position relative to the lactam carbonyl. Computational studies suggest that electron-donating effects from the adjacent nitrogen atom direct electrophiles to the C7 position.
Installation of the 5-Bromofuran-2-Carbonyl Moiety
The sterically hindered 4-position of the benzodiazepine ring requires robust acylation strategies to introduce the bromofuran carbonyl group.
Friedel-Crafts Acylation
Reaction of 5-bromofuran-2-carbonyl chloride with the benzodiazepine core in the presence of aluminum chloride (AlCl₃) facilitates electrophilic substitution at the 4-position. Anhydrous dichloromethane serves as the optimal solvent, enabling complete conversion within 2 hours at −10°C. This method avoids N-acylation side reactions due to the deactivating effect of the lactam carbonyl on the adjacent nitrogen.
Table 2: Acylation Efficiency with Varied Catalysts
| Acylating Agent | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| 5-Bromofuran-2-carbonyl chloride | AlCl₃ | CH₂Cl₂ | 92 |
| 5-Bromofuran-2-carboxylic acid | DCC/DMAP | THF | 65 |
| 5-Bromofuran-2-carbonyl chloride | None | CH₂Cl₂ | 18 |
DCC = N,N'-Dicyclohexylcarbodiimide; DMAP = 4-Dimethylaminopyridine.
Bromofuran Carbonyl Precursor Synthesis
The 5-bromofuran-2-carbonyl group is synthesized via a two-step sequence:
- Bromination of Furan-2-Carboxylic Acid : Treatment with bromine (Br₂) in acetic acid at 50°C introduces bromine at the 5-position with 98% regioselectivity.
- Conversion to Acyl Chloride : Thionyl chloride (SOCl₂) reflux converts the carboxylic acid to the corresponding acyl chloride, isolated in 89% yield.
Alternative Synthetic Pathways
Late-Stage Functionalization
An alternative route involves brominating a pre-acylated furan-2-carbonyl intermediate. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between 5-bromo-furan-2-carbonyl chloride and a boronated benzodiazepine precursor has been explored but shows limited efficiency (<40% yield) due to steric hindrance.
Enzymatic Resolution for Stereocontrol
Though the target compound lacks chiral centers, related 5-aryl-1,4-benzodiazepin-2-ones have been resolved using lipase-catalyzed kinetic resolution. This method could be adapted for derivatives requiring enantiomeric purity.
Catalytic and Green Chemistry Advances
Microwave-Assisted Optimization
Implementing microwave irradiation reduces reaction times by 80% compared to conventional heating. For instance, cyclocondensation of o-phenylenediamine with benzaldehyde derivatives under microwave conditions (150 W, 100°C) completes in 5 minutes with 94% yield.
Recyclable Heterogeneous Catalysts
Zeolite-based catalysts like H-MCM-22 enable solvent-free reactions and easy recovery via filtration. In benzodiazepine syntheses, H-MCM-22 achieves 78% yield over five cycles without significant activity loss.
Characterization and Analytical Validation
Critical spectroscopic data for the target compound include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromofuran moiety. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: The bromine atom in the furan ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
Biologically, the compound is of interest due to its potential interactions with biological targets. Studies may focus on its binding affinity to receptors or enzymes, exploring its potential as a lead compound in drug discovery.
Medicine
In medicine, the compound’s benzodiazepine core suggests potential applications in the treatment of neurological disorders. Research may investigate its efficacy and safety as an anxiolytic or hypnotic agent.
Industry
Industrially, the compound could be used in the development of new pharmaceuticals or as a precursor in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of 4-(5-bromofuran-2-carbonyl)-7-chloro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one likely involves interaction with the gamma-aminobutyric acid (GABA) receptor, similar to other benzodiazepines. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The bromofuran and chlorophenyl groups may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent-Driven Pharmacological Variations
- : The compound (5R)-4-(5-bromothiophene-2-carbonyl)-5-(3,5-dimethylphenyl)-7-methyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one shares a similar benzodiazepine core but differs in substituents: Heterocyclic Acyl Group: Replacing bromofuran with bromothiophene (sulfur vs. Thiophene’s lower electronegativity may enhance hydrophobic interactions. Phenyl Substituents: The 3,5-dimethylphenyl group in increases steric bulk compared to the simple phenyl group in the target compound, possibly reducing metabolic clearance but limiting target accessibility. Methyl vs. Chloro at Position 7: The 7-methyl group in may improve metabolic stability compared to the 7-chloro group, which could enhance electrophilic reactivity and toxicity risks .
Antioxidant Potential in Heterocyclic Systems
highlights triazole derivatives with morpholine and dimethylamino-benzylidenamino groups demonstrating antioxidant activity. Though structurally distinct from benzodiazepines, these findings emphasize the role of halogenation (e.g., bromo in the target compound) and aromatic substituents in radical scavenging.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Key Physicochemical Properties (Hypothetical)
| Property | Target Compound | Compound |
|---|---|---|
| Molecular Weight | 469.7 g/mol | 483.8 g/mol |
| LogP (Lipophilicity) | 3.2 | 3.8 |
| Polar Surface Area | 85 Ų | 78 Ų |
| Halogen Bond Donor Sites | 2 (Br, Cl) | 1 (Br) |
Biological Activity
The compound 4-(5-bromofuran-2-carbonyl)-7-chloro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one is a derivative of benzodiazepine, a class of compounds known for their psychoactive properties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHBrClNO
- Molecular Weight : 404.68 g/mol
- CAS Number : 533878-14-7
The presence of the bromofuran and chloro groups in its structure suggests potential interactions with biological targets, particularly in the central nervous system (CNS).
Research indicates that benzodiazepines primarily act on the gamma-aminobutyric acid (GABA) receptors in the brain. The specific compound may enhance GABAergic activity, leading to anxiolytic, sedative, and anticonvulsant effects.
- GABA Receptor Modulation :
- The compound is hypothesized to bind to the GABA receptor, increasing chloride ion influx and hyperpolarizing neuronal membranes.
- This action results in decreased neuronal excitability, which can alleviate anxiety and promote sedation.
In Vitro Studies
In vitro studies have demonstrated that derivatives of benzodiazepines exhibit varied binding affinities to GABA receptors. A study utilizing molecular docking techniques indicated that the compound has a favorable binding affinity for COX-2 protein, suggesting anti-inflammatory properties alongside its neuroactive effects .
In Vivo Studies
Animal models have been employed to assess the anxiolytic effects of similar benzodiazepine derivatives. These studies typically involve administering the compound to rodents and evaluating behavioral changes using established tests such as the elevated plus maze and open field test.
| Study Type | Model Used | Dosage | Effect Observed |
|---|---|---|---|
| In Vivo | Rat | 10 mg/kg | Reduced anxiety-like behavior |
| In Vivo | Mouse | 5 mg/kg | Increased locomotion in open field |
Case Studies
A recent case study highlighted the compound's potential as a lead structure for developing new anxiolytic drugs. The study focused on optimizing the chemical structure to enhance potency and selectivity for GABA receptors while minimizing side effects associated with traditional benzodiazepines.
Clinical Implications
The implications of this compound's biological activity are significant for treating anxiety disorders and other CNS-related conditions. Its potential as a COX-2 inhibitor also opens avenues for research into its anti-inflammatory properties.
Q & A
Q. How do solvent effects influence its conformational flexibility in solution?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
